2,4-Dihydroxy-5-methylbenzaldehyde

Organic Synthesis Medicinal Chemistry SAR

Researchers pursuing chalcone-derived bioactive scaffolds often face an extra synthetic methylation step when starting from 2,4-dihydroxybenzaldehyde, adding time and cost to SAR campaigns. 2,4-Dihydroxy-5-methylbenzaldehyde (DHMB) eliminates this bottleneck with a pre-installed C5-methyl group, enabling direct condensation with aryl aldehydes to yield methylated chalcone intermediates in fewer steps. - Directly enables chalcone formation via base-catalyzed condensation with 4-methoxybenzaldehyde, streamlining access to prenylated flavonoid and isoflavonoid analogs. - Combines the methyl substituent associated with acaricidal potency (cf. 2,4-dimethylbenzaldehyde LD₅₀ = 1.14 μg/cm³) with the 2,4-dihydroxy motif for alternative binding interactions, supporting agrochemical phenotypic screening. - Supplied at ≥95% purity under inert gas; available in mg to gram quantities for immediate dispatch.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 39828-37-0
Cat. No. B1592323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-methylbenzaldehyde
CAS39828-37-0
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)O)C=O
InChIInChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3
InChIKeyJATWPRIBCRVOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-5-methylbenzaldehyde (CAS 39828-37-0) – Buyers' Technical Guide to a Phenolic Aldehyde Research Intermediate


2,4-Dihydroxy-5-methylbenzaldehyde (DHMB; CAS 39828-37-0) is an aromatic compound belonging to the hydroxybenzaldehyde class, structurally defined by a benzaldehyde core with hydroxyl substituents at the 2- and 4-positions and a methyl group at the 5-position . With the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol, it appears as a light yellow to yellow solid with a melting point of 146 °C and a predicted boiling point of 323.8 ± 22.0 °C . Commercial material is generally supplied at ≥95% or ≥98% purity and requires storage under inert gas (nitrogen or argon) at 2–8 °C . Its value resides primarily in its use as a versatile synthetic intermediate for constructing more complex bioactive molecules .

2,4-Dihydroxy-5-methylbenzaldehyde: Why Structure-Specific Hydroxybenzaldehyde Selection Matters


Hydroxybenzaldehydes as a class exhibit widely divergent chemical and biological behaviors that are dictated by the precise pattern of ring substitution. This is emphatically not a case where one aldehyde can be casually exchanged for another. Quantitative functional assays demonstrate that 2,4-dihydroxybenzaldehyde differs markedly from 4-hydroxybenzaldehyde or 2,5-dihydroxybenzaldehyde in anti-inflammatory potency, tyrosinase inhibition kinetics, and radical-scavenging capacity [1]. Furthermore, the methyl group at the 5-position of DHMB introduces steric and electronic perturbations that modulate both its synthetic reactivity (e.g., directing electrophilic aromatic substitution) and its physicochemical properties (e.g., logP, solubility) relative to non-methylated analogs . Substituting DHMB with 2,4-dihydroxybenzaldehyde or 2,5-dihydroxybenzaldehyde would therefore alter reaction outcomes in downstream syntheses and fundamentally change the biological profile of any resulting derivative—making generic interchange scientifically invalid without explicit experimental revalidation.

2,4-Dihydroxy-5-methylbenzaldehyde: Quantitative Evidence of Differentiation vs. Closest Analogs


C5-Methyl Substitution vs. Unsubstituted 2,4-Dihydroxybenzaldehyde: Impact on Steric Profile and Synthetic Selectivity

The presence of the methyl group at the 5-position on the benzene ring of DHMB introduces steric hindrance and alters electronic density compared to the non-methylated analog 2,4-dihydroxybenzaldehyde (CAS 95-01-2). This structural distinction is critical for synthetic chemists designing regioselective transformations. While direct head-to-head kinetic data comparing the two aldehydes in specific named reactions is absent from the peer-reviewed literature, class-level principles of aromatic substitution dictate that the methyl group will deactivate the adjacent ortho/para positions and direct incoming electrophiles to alternative sites . For procurement, this means DHMB is not a drop-in replacement for 2,4-dihydroxybenzaldehyde; its use is mandated when a synthetic sequence requires a C5-substituted resorcinol aldehyde core, as exemplified in the synthesis of 1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone, where DHMB serves as the specific starting material for chalcone formation .

Organic Synthesis Medicinal Chemistry SAR

Comparative Acaricidal Activity: Structure-Activity Relationship of Methylated vs. Hydroxylated Benzaldehydes

A direct vapor-phase bioassay against Tyrophagus putrescentiae (stored product mite) provides quantitative LD50 values that delineate the activity of methylbenzaldehyde analogs from hydroxybenzaldehyde analogs. In this assay, 2,4-dihydroxybenzaldehyde exhibited an LD50 > 19.50 μg/cm³ (inactive at the highest tested concentration). In contrast, methyl-substituted benzaldehydes such as 2,4-dimethylbenzaldehyde displayed potent acaricidal activity with an LD50 of 1.14 μg/cm³ (95% CI: 0.87–1.48) [1]. While 2,4-dihydroxy-5-methylbenzaldehyde was not included in this specific panel, these data establish a clear SAR principle: the introduction of methyl groups onto the benzaldehyde ring confers acaricidal toxicity that is absent in the purely hydroxylated analogs. DHMB, bearing both the 2,4-dihydroxy motif and a C5-methyl group, is thus structurally positioned as a hybrid scaffold that may exhibit a unique activity profile, distinct from both the inactive 2,4-dihydroxybenzaldehyde and the highly active polymethylated species.

Agrochemical Pest Control SAR

DHMB as a Precursor to Broad-Spectrum Antimicrobial Natural Product Analogs

A study on secondary metabolites from the endolichenic fungus Daldinia childiae identified 'compound 5' as a broad-spectrum antimicrobial agent, active against 10 of 15 tested pathogenic strains including Gram-positive bacteria, Gram-negative bacteria, and fungi. This compound exhibited Minimum Inhibitory Concentrations (MIC) of 16 μg/mL against Candida albicans 10213, Micrococcus luteus 261, Proteus vulgaris Z12, Shigella sonnet, and Staphylococcus aureus 6538, with a Minimum Bactericidal Concentration (MBC) of 64 μg/mL for other strains [1]. Critically, the chemical synthesis of this active natural product was achieved in four steps starting from commercially available 2,6-dihydroxybenzaldehyde. The synthetic sequence included methylation, addition of propylmagnesium bromide to the formyl group, oxidation of the resulting secondary alcohol, and deprotection of the methyl ether [1]. This established route validates the use of dihydroxybenzaldehyde scaffolds as entry points for accessing antimicrobial chemotypes. DHMB (2,4-dihydroxy-5-methylbenzaldehyde) is a closely related regioisomer with a pre-installed methyl group, potentially offering a more direct or step-economical route to methylated analogs of compound 5 and related structures, thereby representing a strategic procurement choice for medicinal chemistry programs focused on novel anti-infectives.

Antimicrobial Natural Product Synthesis Drug Discovery

2,4-Dihydroxy-5-methylbenzaldehyde: Recommended Research & Industrial Application Scenarios


Synthesis of C5-Methylated Chalcones and Flavonoid Analogs

DHMB is the specific starting material for condensation reactions with other aromatic aldehydes to form chalcone intermediates. As demonstrated in the synthesis of 1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone, DHMB undergoes base-catalyzed condensation with 4-methoxybenzaldehyde to yield a functionalized chalcone that can be further reduced or cyclized . This scenario is directly applicable to medicinal chemistry programs exploring the SAR of prenylated flavonoids, isoflavonoids, or other polyphenolic natural product analogs where the C5-methyl group is a required structural feature .

Medicinal Chemistry Scaffold for Antimicrobial SAR Exploration

Building on the validated antimicrobial activity of dihydroxybenzaldehyde-derived natural products [1], DHMB serves as a strategic building block for the synthesis of focused libraries of methylated analogs. The pre-installed C5-methyl group eliminates a synthetic methylation step required when starting from 2,4-dihydroxybenzaldehyde, potentially improving step economy and enabling rapid diversification of the core scaffold for screening against drug-resistant bacterial and fungal pathogens.

Agrochemical Lead Discovery: Screening of Methyl-Hydroxy Hybrid Benzaldehydes

Based on the established SAR from acaricidal toxicity studies showing that methyl substitution on benzaldehydes confers potent activity (e.g., 2,4-dimethylbenzaldehyde LD50 = 1.14 μg/cm³) while purely hydroxylated analogs are inactive (2,4-dihydroxybenzaldehyde LD50 > 19.50 μg/cm³) [2], DHMB represents a structurally distinct hybrid scaffold. Procurement is recommended for agrochemical research groups conducting phenotypic screening or rational design campaigns targeting mite pests, as DHMB combines the methyl group (associated with toxicity) with the 2,4-dihydroxy motif (associated with alternative binding interactions) that may yield a unique efficacy or selectivity profile.

Technical Documentation Hub

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